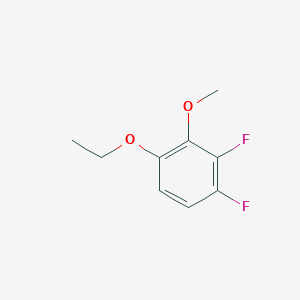

1-Ethoxy-3,4-difluoro-2-methoxybenzene

Description

1-Ethoxy-3,4-difluoro-2-methoxybenzene is an ether derivative characterized by ethoxy and methoxy substituents on a difluorinated benzene ring. However, its commercial availability appears discontinued as of 2025, indicating specialized or niche use .

Properties

IUPAC Name |

1-ethoxy-3,4-difluoro-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-3-13-7-5-4-6(10)8(11)9(7)12-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOXMJZLWPLNOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable difluorobenzene precursor reacts with ethoxide and methoxide ions under controlled conditions . The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 1-ethoxy-3,4-difluoro-2-methoxybenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-3,4-difluoro-2-methoxybenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-Ethoxy-3,4-difluoro-2-methoxybenzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological systems and as a probe to investigate enzyme activities and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-ethoxy-3,4-difluoro-2-methoxybenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key enzymes or signaling pathways relevant to the compound’s intended use .

Comparison with Similar Compounds

Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity :

- Halogenated Derivatives (Br/Cl) : The bromo and chloro analogs exhibit higher molecular weights (223.01 and 178.56 g/mol, respectively) compared to the ethoxy compound. These halogens enhance electrophilic substitution reactivity, making them valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Ethynyl Group : The ethynyl-substituted compound (C9H6F2O) offers a reactive triple bond, enabling click chemistry applications such as cycloadditions .

Fluorination Patterns: The pentafluorobutanol derivative (C6H9F5O2) demonstrates how increased fluorine content elevates hydrophobicity and thermal stability, which is critical in materials science .

Safety and Handling :

- The chloro derivative poses specific hazards (skin/eye irritation), necessitating PPE during handling .

- Brominated analogs, while lacking explicit hazard data, require precautions typical for halogenated compounds (e.g., fume hood use) .

Industrial and Research Relevance

- 1-Bromo-3,4-difluoro-2-methoxybenzene : Available at 95–98% purity with scalable production (up to kgs), this compound is a practical choice for synthesizing fluorinated aromatic building blocks .

- 1-Chloro-3,4-difluoro-2-methoxybenzene : Its lower molecular weight and reactivity profile suggest utility in cost-sensitive halogenation processes, though safety protocols are critical .

Biological Activity

1-Ethoxy-3,4-difluoro-2-methoxybenzene is a synthetic organic compound with potential applications in medicinal chemistry. Its structure includes an ethoxy group, difluoro substituents, and a methoxy group on a benzene ring, which may influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Ethoxy-3,4-difluoro-2-methoxybenzene is , and its molecular weight is approximately 202.19 g/mol. The presence of fluorine atoms typically enhances lipophilicity and biological activity due to their electronegative nature.

1-Ethoxy-3,4-difluoro-2-methoxybenzene may exert its biological effects through several mechanisms:

- Inhibition of the Hedgehog Signaling Pathway : Similar to compounds like sonidegib, it may act as an inhibitor of the smoothened (Smo) protein, thereby blocking the Hedgehog signaling pathway. This pathway is crucial in various cancers, and its inhibition could lead to reduced tumor growth.

- Interactions with Biomolecules : The compound's unique structure allows it to interact with various biomolecules, potentially affecting enzymatic activities or receptor binding.

Biological Activity and Therapeutic Potential

Research indicates that 1-Ethoxy-3,4-difluoro-2-methoxybenzene has shown promise in several biological assays:

Case Studies and Research Findings

- In Vitro Studies : A study investigated the cytotoxic effects of various difluorobenzene derivatives on human cancer cell lines. Results indicated that compounds with similar structures to 1-Ethoxy-3,4-difluoro-2-methoxybenzene exhibited dose-dependent inhibition of cell growth.

- Mechanistic Insights : Research into the molecular interactions revealed that the ethoxy and methoxy groups could enhance binding affinity to target proteins involved in cancer progression. This binding may disrupt critical signaling pathways necessary for tumor survival.

- Comparative Analysis : When compared to other difluorobenzene derivatives, 1-Ethoxy-3,4-difluoro-2-methoxybenzene showed enhanced biological activity in specific assays, suggesting that the combination of substituents plays a crucial role in its efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.